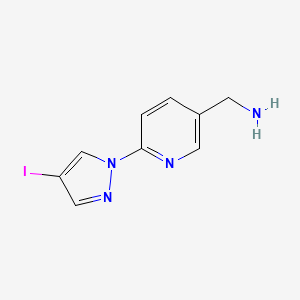![molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)
1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is an organic compound that features a biphenyl core with an acetyl group at the para position of one phenyl ring and a bromoethanone group attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone typically involves the following steps:
Formation of 4’-Acetyl[1,1’-biphenyl]-4-yl: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acetylated biphenyl is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethanone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylbiphenyl: Lacks the bromoethanone group, making it less reactive in nucleophilic substitution reactions.
4-Bromoacetophenone: Contains a single phenyl ring, making it less sterically hindered and more reactive in certain reactions.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is unique due to the combination of the biphenyl core and the bromoethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H13BrO2 |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
Clé InChI |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)





![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)


![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
